5-Bromo-imidazo[1,2-a]pyridine hydrochloride is a compound characterized by its unique imidazo[1,2-a]pyridine structure, which incorporates a bromine atom at the fifth position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications.
5-Bromo-imidazo[1,2-a]pyridine hydrochloride can be classified as a heterocyclic organic compound. It belongs to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This compound is often synthesized in laboratories and is available through chemical suppliers such as Sigma-Aldrich and PubChem, indicating its relevance in research and industrial applications .
The synthesis of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride typically involves several methodologies that leverage the reactivity of imidazo[1,2-a]pyridine derivatives. Common synthetic strategies include:
These methods highlight the versatility and efficiency of synthesizing 5-Bromo-imidazo[1,2-a]pyridine hydrochloride.
5-Bromo-imidazo[1,2-a]pyridine hydrochloride participates in various chemical reactions due to its electrophilic nature. Key reactions include:
These reactions underline the compound's utility in synthetic organic chemistry.
The mechanism of action for 5-Bromo-imidazo[1,2-a]pyridine hydrochloride primarily revolves around its interaction with biological targets. It has been shown to exhibit antimicrobial properties by disrupting bacterial cell wall synthesis and function. The precise mechanism often involves:
These mechanisms contribute to its potential as an antibacterial agent.
5-Bromo-imidazo[1,2-a]pyridine hydrochloride exhibits several notable physical and chemical properties:
Chemical analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy confirm its structural integrity post-synthesis .
5-Bromo-imidazo[1,2-a]pyridine hydrochloride finds applications across various scientific fields:
The versatility of 5-Bromo-imidazo[1,2-a]pyridine hydrochloride underscores its significance in ongoing research endeavors.
The synthesis of 5-bromo-imidazo[1,2-a]pyridine hydrobromide (CAS 603301-13-9) primarily follows a two-step pathway starting from accessible bromopyridine precursors. In the first step, 6-bromopyridin-2-amine undergoes cyclocondensation with 2-bromo-1,1-diethoxyethane in refluxing n-butanol. This reaction proceeds overnight to form the imidazo[1,2-a]pyridine core, yielding the hydrobromide salt directly after cooling and filtration. The second step involves freebase conversion: treatment with saturated sodium bicarbonate liberates the neutral 5-bromo-imidazo[1,2-a]pyridine, isolated in near-quantitative yield after ethyl acetate extraction and solvent evaporation [2]. Alternative routes utilize 2-chloroacetaldehyde aqueous solution reacting with 5-bromopyridin-2-amine in ethanol/water mixtures. This method requires careful pH control (NaOH) and temperature optimization (60–80°C) to achieve moderate yields (40–60%) of the 5-bromo derivative before HCl salt formation [3].
Table 1: Comparative Synthesis Routes for 5-Bromo-imidazo[1,2-a]pyridine Precursors
Starting Materials | Conditions | Intermediate | Yield | Reference |
---|---|---|---|---|
6-Bromopyridin-2-amine + 2-Bromo-1,1-diethoxyethane | n-Butanol, reflux, 12 h | 5-Bromo-imidazo[1,2-a]pyridine HBr salt | 81% | [2] |
5-Bromopyridin-2-amine + 2-Chloroacetaldehyde | Ethanol/H₂O, NaOH, 60–80°C | 5-Bromo-imidazo[1,2-a]pyridine freebase | 40–60% | [3] |
While direct synthesis from brominated pyridines is predominant, late-stage bromination strategies enable access to diverse analogues. Electrophilic bromination using molecular bromine (Br₂) in acetic acid or DCM selectively targets the C5/C6 positions of the imidazo[1,2-a]pyridine scaffold, though overbromination risks necessitate stoichiometric control [7]. Transition-metal catalysis offers regioselective alternatives: Palladium-catalyzed C–H activation (e.g., Pd(OAc)₂ with NBS) enables bromination at C3 or C6 positions of preformed imidazo[1,2-a]pyridines, while copper-mediated reactions (CuI/O₂) facilitate oxidative coupling between aminopyridines and ketones to construct brominated cores directly [1] [6]. For 5-bromo-imidazo[1,2-a]pyridine HCl, however, direct cyclization using brominated pyridin-2-amines remains industrially preferred due to fewer steps and higher atom economy [2] [3].
Table 2: Catalytic Systems for Brominated Imidazo[1,2-a]pyridine Synthesis
Catalyst/Reagent System | Target Position | Substrate Scope | Limitations |
---|---|---|---|
Br₂/AcOH | C5, C6 | Unsubstituted imidazopyridines | Low regioselectivity |
Pd(OAc)₂/NBS | C3, C6 | Electron-rich derivatives | Requires inert atmosphere |
CuI/O₂ + 2-Aminopyridines | In-ring bromine | Broad functional group tolerance | Competing oxidation side products |
Solvent polarity critically impacts both cyclization and salt formation efficiency. For cyclocondensation, aprotic solvents (e.g., DMF, acetonitrile) accelerate imidazole ring closure but complicate purification. Conversely, protic solvents like n-butanol enhance solubility of ionic intermediates, facilitating direct HBr salt isolation [2]. HCl salt conversion requires aqueous/organic biphasic systems: treatment of the freebase with HCl in methanol/water mixtures (1:1–3:1 v/v) followed by anti-solvent addition (diethyl ether or acetone) induces crystallization. Kinetic studies indicate rapid protonation (<30 min at 0–5°C), but crystal growth benefits from slow cooling rates (0.1°C/min) to prevent oiling out. Ethanol/water mixtures (70:30) further optimize crystal morphology for filtration [3] [7].
Purification of 5-bromo-imidazo[1,2-a]pyridine HCl leverages differential solubility:
Table 3: Solvent Systems for Purification
Step | Solvent System | Key Parameters | Purity Outcome |
---|---|---|---|
Freebase Extraction | Ethyl acetate/NaHCO₃(aq) | pH 8–9, 3 washes | >95% |
HCl Salt Crystallization | Ethanol/H₂O (4:1) | 60°C saturation, slow cooling to 4°C | >99% (HPLC) |
Impurity Removal | n-Hexane/Ethyl acetate (9:1) | Trituration of solid salt | Removal of lipophilic impurities |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: